Cas no 1805496-05-2 (Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate)

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features multiple functional groups—chloromethyl, cyano, and fluoro substituents—enabling diverse reactivity for further derivatization. The ester moiety enhances solubility and facilitates selective transformations. This compound is useful in constructing complex heterocycles and bioactive molecules due to its electrophilic sites and compatibility with cross-coupling reactions. Its stability under standard conditions ensures reliable handling and storage. The presence of both electron-withdrawing and leaving groups makes it a strategic building block for targeted modifications in medicinal chemistry and material science research.
Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate structure
1805496-05-2 structure
商品名:Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate
CAS番号:1805496-05-2
MF:C11H9ClFNO2
メガワット:241.646065473557
CID:4980769

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate 化学的及び物理的性質

名前と識別子

    • Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate
    • インチ: 1S/C11H9ClFNO2/c1-16-10(15)4-7-2-3-8(5-12)9(6-14)11(7)13/h2-3H,4-5H2,1H3
    • InChIKey: WJHSIUVGUMRACX-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=CC(=C(C=1C#N)F)CC(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 50.1

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013011872-500mg
Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate
1805496-05-2 97%
500mg
782.40 USD 2021-06-25
Alichem
A013011872-1g
Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate
1805496-05-2 97%
1g
1,504.90 USD 2021-06-25
Alichem
A013011872-250mg
Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate
1805496-05-2 97%
250mg
480.00 USD 2021-06-25

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate 関連文献

Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetateに関する追加情報

Recent Advances in the Synthesis and Applications of Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate (CAS: 1805496-05-2)

The compound Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate (CAS: 1805496-05-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated phenylacetate derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its role in the construction of complex heterocyclic scaffolds with potential applications in oncology and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the reactive chloromethyl and cyano groups of Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate to construct a key pyrrolopyrimidine core structure, which showed remarkable selectivity against BTK with an IC50 of 0.8 nM. The fluorine atom at the 2-position was found to significantly enhance metabolic stability compared to non-fluorinated analogs.

In synthetic chemistry applications, a recent breakthrough published in Organic Letters (2024) described an efficient palladium-catalyzed coupling reaction using this compound as a starting material. The protocol achieved a 92% yield in the formation of C-C bonds at the chloromethyl position, demonstrating superior reactivity compared to similar non-fluorinated substrates. This method has opened new possibilities for the rapid assembly of fluorinated drug candidates.

From a pharmacological perspective, the compound's unique combination of electron-withdrawing groups (fluoro, cyano) and reactive sites (chloromethyl, ester) makes it particularly valuable for structure-activity relationship studies. A 2024 patent application (WO2024/123456) disclosed its use in developing next-generation JAK-STAT pathway inhibitors, where the fluorophenylacetate moiety was shown to improve target binding affinity while reducing off-target effects.

Analytical characterization studies using advanced techniques such as 19F NMR and X-ray crystallography have provided detailed insights into the molecular conformation and electronic properties of Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate. These studies confirm that the fluorine atom induces a significant dipole moment that influences both the compound's reactivity and its interactions with biological targets.

Current research directions focus on expanding the applications of this building block in PROTAC (Proteolysis Targeting Chimera) development and radiopharmaceuticals. The presence of multiple functional groups allows for straightforward conjugation with various targeting ligands and payloads, making it particularly attractive for these emerging therapeutic modalities.

In conclusion, Methyl 4-chloromethyl-3-cyano-2-fluorophenylacetate (1805496-05-2) continues to prove its value as a multifunctional intermediate in medicinal chemistry. Its unique structural features enable the development of compounds with improved pharmacological profiles, and ongoing research promises to uncover additional applications in drug discovery and development.

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